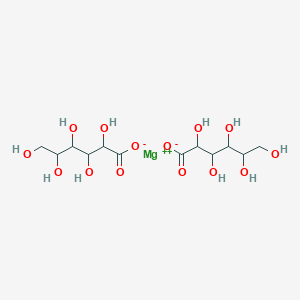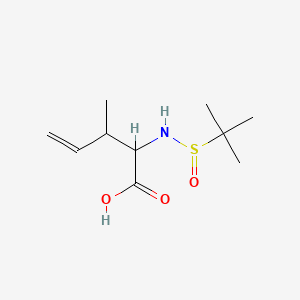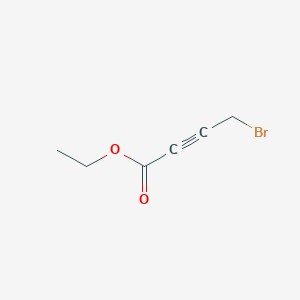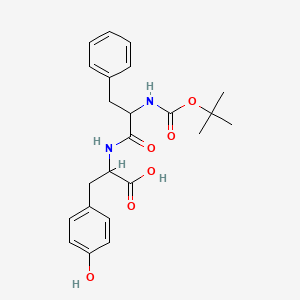
Magnesium(2+) digluconate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium(2+) digluconate, also known as magnesium gluconate, is a magnesium salt of gluconic acid. It has the chemical formula MgC₁₂H₂₂O₁₄ and is commonly used as a mineral supplement due to its high bioavailability. Magnesium is an essential mineral involved in numerous physiological processes, including muscle and nerve function, blood glucose control, and bone health .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium(2+) digluconate can be synthesized through the reaction of gluconic acid with magnesium hydroxide or magnesium carbonate. The reaction typically occurs in an aqueous solution, where gluconic acid reacts with magnesium hydroxide or magnesium carbonate to form this compound and water or carbon dioxide as by-products .
Industrial Production Methods
Industrial production of this compound involves the use of glucono-delta-lactone, which is hydrolyzed to gluconic acid in an aqueous solution. The gluconic acid then reacts with magnesium oxide or magnesium carbonate under controlled conditions to produce this compound. The product is then purified and dried to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium(2+) digluconate primarily undergoes complexation reactions due to the presence of the gluconate ligand. It can also participate in substitution reactions where the gluconate ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other chelating agents. The reactions typically occur under mild conditions, such as room temperature and neutral pH .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting this compound with hydrochloric acid can produce magnesium chloride and gluconic acid .
Applications De Recherche Scientifique
Magnesium(2+) digluconate has a wide range of scientific research applications:
Mécanisme D'action
Magnesium(2+) digluconate exerts its effects by providing bioavailable magnesium ions, which are essential for various physiological functions. Magnesium acts as a cofactor for numerous enzymes involved in protein synthesis, carbohydrate metabolism, and nucleic acid synthesis. It also plays a crucial role in maintaining cellular ion balance and regulating muscle and nerve function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium sulfate: Commonly used as a laxative and in the treatment of eclampsia.
Magnesium chloride: Used in industrial applications and as a supplement.
Magnesium oxide: Used as an antacid and laxative.
Uniqueness
Magnesium(2+) digluconate is unique due to its high bioavailability and minimal gastrointestinal side effects compared to other magnesium salts. This makes it a preferred choice for dietary supplementation and medical applications .
Propriétés
IUPAC Name |
magnesium;2,3,4,5,6-pentahydroxyhexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H12O7.Mg/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUVIUYTHWPELF-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Mg+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22MgO14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,7-Bis(2,5-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole](/img/structure/B12505107.png)

amine) chloride](/img/structure/B12505131.png)
![N-(9-{4-[(tert-butyldimethylsilyl)oxy]-5-(hydroxymethyl)oxolan-2-yl}purin-6-yl)benzamide](/img/structure/B12505135.png)


![1-[4-(4-{[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B12505142.png)

![2-[[[2-[[2-[[2-[[2-[6-(2,5-Dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid](/img/structure/B12505151.png)
![(2S)-2-amino-6-[2-(2-azidoacetamido)acetamido]hexanoic acid hydrochloride](/img/structure/B12505157.png)
![1-(2-{[3-(Methylsulfanyl)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12505162.png)


